molecular formula C10H11FO2S B1469324 1-Cyclopropylmethanesulfonyl-4-fluorobenzene CAS No. 1095539-15-3

1-Cyclopropylmethanesulfonyl-4-fluorobenzene

Cat. No.: B1469324
CAS No.: 1095539-15-3
M. Wt: 214.26 g/mol
InChI Key: VHUAKPLZMGWJKW-UHFFFAOYSA-N
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Description

1-Cyclopropylmethanesulfonyl-4-fluorobenzene is a useful research compound. Its molecular formula is C10H11FO2S and its molecular weight is 214.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Cyclopropylmethanesulfonyl-4-fluorobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclopropylmethanesulfonyl-4-fluorobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(cyclopropylmethylsulfonyl)-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2S/c11-9-3-5-10(6-4-9)14(12,13)7-8-1-2-8/h3-6,8H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHUAKPLZMGWJKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CS(=O)(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Metabolic stability predictions for 1-Cyclopropylmethanesulfonyl-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Metabolic Stability Prediction of 1-Cyclopropylmethanesulfonyl-4-fluorobenzene

Abstract

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing key parameters such as half-life, bioavailability, and potential for drug-drug interactions. Early assessment of metabolic liabilities is therefore paramount in modern drug discovery to mitigate late-stage attrition. This guide provides a comprehensive framework for predicting the metabolic stability of 1-Cyclopropylmethanesulfonyl-4-fluorobenzene, a novel chemical entity. We will explore a multi-pronged approach, integrating robust in vitro experimental assays with predictive in silico modeling. Detailed, field-proven protocols for liver microsomal and hepatocyte stability assays are presented, alongside a discussion of advanced techniques like cytochrome P450 (CYP) reaction phenotyping. The causality behind experimental choices is elucidated, ensuring a deep, mechanistic understanding for the practicing researcher. This document serves as a technical whitepaper for drug development professionals, offering actionable insights grounded in authoritative scientific principles.

Introduction: The Imperative of Metabolic Stability in Drug Discovery

The journey of a new chemical entity (NCE) from discovery to a marketed drug is fraught with challenges, with poor pharmacokinetics being a leading cause of failure.[1] At the heart of pharmacokinetics lies drug metabolism, the enzymatic conversion of xenobiotics, which primarily occurs in the liver.[2] A compound that is too rapidly metabolized will have a short half-life and poor bioavailability, requiring frequent, high doses. Conversely, an overly stable compound may accumulate to toxic levels. Therefore, achieving an optimal "just right" metabolic stability profile is a key objective in lead optimization.

In vitro metabolic stability assays are indispensable tools in this process, providing early, cost-effective methods to estimate a compound's intrinsic clearance (CLint).[2][3] These assays, which measure the rate of disappearance of a parent compound when incubated with liver-derived enzyme systems, allow for the ranking and selection of candidates with favorable pharmacokinetic properties before advancing to more resource-intensive in vivo studies.[4]

This guide focuses on a specific NCE, 1-Cyclopropylmethanesulfonyl-4-fluorobenzene . By dissecting its structural motifs, we can hypothesize potential metabolic liabilities and design a robust strategy for their investigation.

Key Structural Features & Potential Metabolic Hotspots:

  • 4-Fluorobenzene Ring: The aromatic ring is a common site for oxidation by cytochrome P450 enzymes. While fluorine is an electron-withdrawing group that can decrease the electron density of the ring, it does not prevent oxidation.[5] In some cases, direct fluorination can even slightly increase the HOMO energy, making it susceptible to oxidation.[5] Metabolism could lead to hydroxylation at positions ortho or meta to the sulfonyl group, or potentially oxidative defluorination.[6]

  • Cyclopropyl Group: The cyclopropyl moiety can be a site of metabolism. While often stable, it can undergo hydroxylation on the ring or adjacent carbons. Certain cyclopropyl-containing compounds have also been identified as potential mechanism-based inhibitors of P450 enzymes.[7]

  • Methanesulfonyl Linker: The sulfonyl group itself is generally metabolically stable. However, the adjacent methylene group is a potential site for hydroxylation. While not a classic substrate, the overall structure warrants consideration of non-CYP enzymes like Aldehyde Oxidase (AO), a cytosolic enzyme with broad substrate specificity that is gaining recognition for its significant role in the metabolism of xenobiotics.[8][9][10]

Our predictive strategy will therefore employ a tiered approach, beginning with broad-spectrum screening in liver fractions and progressing to more detailed mechanistic studies.

Predictive_Workflow cluster_0 In Silico Assessment cluster_1 In Vitro Screening cluster_2 Mechanistic Investigation cluster_3 Integrated Profile in_silico Computational Modeling (Ligand & Structure-Based) Predict Potential Sites of Metabolism microsomes Liver Microsomal Assay (Phase I Metabolism) Determine CLint (CYP, FMO) in_silico->microsomes Guide Assay Design hepatocytes Hepatocyte Assay (Phase I & II Metabolism) Determine CLint (Full Enzyme Complement) microsomes->hepatocytes Refine Stability Assessment phenotyping CYP Reaction Phenotyping Identify Specific Metabolizing Isozymes hepatocytes->phenotyping If metabolism is observed profile Comprehensive Metabolic Profile Predict In Vivo Clearance & DDI Risk hepatocytes->profile met_id Metabolite Identification Characterize Metabolic Pathways phenotyping->met_id met_id->profile

Caption: Overall workflow for metabolic stability prediction.

In Vitro Metabolic Stability Assessment

The cornerstone of metabolic stability prediction lies in robust and reproducible in vitro assays. We will focus on the two most widely used systems: liver microsomes and hepatocytes. The choice between them depends on the desired scope of investigation. Microsomes are enriched in Phase I enzymes, particularly CYPs, while hepatocytes contain the full complement of Phase I and Phase II metabolic machinery.[4][11]

Liver Microsomal Stability Assay

This assay is a cost-effective, high-throughput method to assess Phase I metabolic stability.[12] Liver microsomes are subcellular vesicles formed from the endoplasmic reticulum, containing a high concentration of CYP and flavin-containing monooxygenase (FMO) enzymes.[2][12]

Principle: The NCE is incubated with liver microsomes (e.g., human, rat, mouse) and an NADPH-regenerating system (cofactor for CYP enzymes). The disappearance of the parent compound over time is monitored by LC-MS/MS.[13]

Self-Validating Experimental Protocol:

  • Preparation of Reagents:

    • Test Compound Stock: Prepare a 10 mM stock solution of 1-Cyclopropylmethanesulfonyl-4-fluorobenzene in DMSO.

    • Microsomes: Thaw pooled liver microsomes (e.g., Human Liver Microsomes, HLM) on ice. Dilute to a final concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).

    • NADPH Regenerating System (NRS): Prepare a solution containing β-NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer. This system ensures a sustained supply of NADPH for the duration of the incubation.

    • Positive Controls: Prepare working solutions of known high-clearance (e.g., Verapamil) and low-clearance (e.g., Warfarin) compounds.

  • Incubation:

    • Pre-warm the microsomal suspension and test compound working solutions to 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NRS to the microsomal suspension.

    • Immediately add the test compound (final concentration typically 1 µM; final DMSO concentration ≤ 0.1%) to the reaction mixture.

    • Incubate at 37°C in a shaking water bath.

  • Sampling and Reaction Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to 2-3 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide, Labetalol).

  • Controls for Self-Validation:

    • T=0 Control: Quench the reaction immediately after adding the test compound to determine the starting concentration.

    • No NRS Control: Incubate the compound with microsomes without the NRS to check for non-NADPH dependent degradation.

    • No Microsome Control: Incubate the compound in buffer with NRS to check for chemical instability.

  • Sample Analysis:

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.

Data Analysis and Interpretation:

The percentage of the parent compound remaining is plotted against time. From the slope of the natural logarithm of this plot, the half-life (t½) is determined. This is used to calculate the intrinsic clearance.

  • Half-life (t½): t½ = 0.693 / k where k is the elimination rate constant.

  • Intrinsic Clearance (CLint): CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg of microsomal protein)

Hepatocyte Stability Assay

Intact hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain the full spectrum of Phase I and Phase II enzymes, as well as the necessary cofactors in a physiologically relevant cellular environment.[2] This assay accounts for cellular uptake and provides a more comprehensive picture of hepatic clearance.[11]

Principle: The NCE is incubated with a suspension of cryopreserved or fresh hepatocytes. Similar to the microsomal assay, the rate of disappearance of the parent compound is monitored over time.[3]

Self-Validating Experimental Protocol:

  • Preparation of Reagents:

    • Hepatocytes: Thaw cryopreserved hepatocytes (e.g., human, rat) according to the supplier's protocol and assess viability (trypan blue exclusion; should be >80%). Resuspend in incubation medium (e.g., Williams' Medium E) to a final density of 0.5-1.0 x 10^6 viable cells/mL.[1]

    • Test Compound: Prepare a working solution of 1-Cyclopropylmethanesulfonyl-4-fluorobenzene in incubation medium from a DMSO stock (final DMSO concentration ≤ 0.1%).[1]

    • Positive Controls: Use Phase I (e.g., Midazolam) and Phase II (e.g., 7-Hydroxycoumarin) substrates to confirm metabolic competence.[14]

  • Incubation:

    • Pre-warm the hepatocyte suspension and test compound working solution to 37°C in a CO2 incubator.

    • Initiate the assay by mixing the hepatocyte suspension with the test compound working solution in a non-coated plate.[1]

  • Sampling and Reaction Quenching:

    • At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), sample the incubation mixture.[14]

    • Quench the reaction by adding the sample to ice-cold acetonitrile containing an internal standard.

  • Controls for Self-Validation:

    • Heat-Inactivated Control: Incubate the compound with boiled (inactivated) hepatocytes to account for non-enzymatic degradation and binding.[1]

    • Vehicle Control: Incubate hepatocytes with the vehicle (e.g., 0.1% DMSO) alone.

  • Sample Analysis:

    • Process and analyze samples by LC-MS/MS as described for the microsomal assay.

Data Analysis and Interpretation:

Data analysis is similar to the microsomal assay, but the intrinsic clearance is expressed per million cells.

  • Intrinsic Clearance (CLint): CLint (µL/min/10^6 cells) = (0.693 / t½) * (Incubation Volume / number of cells in 10^6)[15]

This in vitro CLint value can then be scaled to predict in vivo hepatic blood clearance (CLh) using models like the well-stirred model, incorporating factors like liver blood flow and plasma protein binding.[3][15]

In_Vitro_Assay_Workflow cluster_sampling Time-Course Sampling start Prepare Reagents (NCE, Microsomes/Hepatocytes, Controls, Cofactors) pre_incubate Pre-warm Reagents to 37°C start->pre_incubate initiate Initiate Reaction (Add Cofactors/Cells) pre_incubate->initiate incubate Incubate at 37°C with Shaking initiate->incubate t0 T=0 min incubate->t0 t1 T=5 min incubate->t1 t_n T=... min incubate->t_n t_final T=120 min incubate->t_final quench Quench Reaction (Ice-Cold Acetonitrile + IS) t0->quench t1->quench t_n->quench t_final->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze LC-MS/MS Analysis of Supernatant centrifuge->analyze calculate Calculate % Remaining, t½, and CLint analyze->calculate end Report Data calculate->end

Caption: Standard workflow for in vitro stability assays.

Mechanistic Insights: CYP Reaction Phenotyping

If 1-Cyclopropylmethanesulfonyl-4-fluorobenzene demonstrates significant metabolism in microsomes or hepatocytes, the next critical step is to identify which specific enzymes are responsible. This is known as reaction phenotyping.[16] Identifying the key metabolizing enzymes is crucial for predicting potential drug-drug interactions (DDIs) and understanding inter-individual variability in patients.[17][18] For instance, if a drug is metabolized solely by CYP2D6, its clearance will be highly variable in the population due to genetic polymorphisms in that enzyme.

The two most common approaches for CYP reaction phenotyping are:[19][20]

  • Recombinant Human CYPs: The NCE is incubated individually with a panel of expressed human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) to directly identify which isoforms can metabolize the compound.[20]

  • Chemical Inhibition: The NCE is incubated in pooled human liver microsomes in the presence and absence of potent, selective inhibitors for each major CYP isoform. A significant reduction in metabolism in the presence of a specific inhibitor points to the involvement of that enzyme.[19]

Hypothetical Data Summary Table:

Assay TypeTest SystemParameterResult for 1-Cyclopropylmethanesulfonyl-4-fluorobenzeneVerapamil (Control)
Microsomal Stability HLM (0.5 mg/mL)t½ (min) 45.2< 10
CLint (µL/min/mg) 15.3> 69.3
Hepatocyte Stability Human (1M cells/mL)t½ (min) 38.512.1
CLint (µL/min/10⁶ cells) 18.057.3
CYP Phenotyping Recombinant CYPsMajor Metabolizing Isozymes CYP3A4, CYP2C9N/A
Chemical Inhibitors% Inhibition by Ketoconazole (CYP3A4) 75%N/A
% Inhibition by Sulfaphenazole (CYP2C9) 22%N/A

Note: Data are hypothetical and for illustrative purposes only.

In Silico Metabolic Stability Prediction

Computational, or in silico, models serve as a valuable precursor and complement to experimental assays.[21] These methods use the chemical structure of a compound to predict its metabolic fate. They are broadly categorized into ligand-based and structure-based approaches.[21]

  • Ligand-Based Methods: These methods, including Quantitative Structure-Activity Relationship (QSAR) models, use machine learning algorithms trained on large datasets of compounds with known metabolic stability data.[22][23] By analyzing molecular descriptors (e.g., physicochemical properties, structural fingerprints), these models can classify a new compound as likely stable or unstable.

  • Structure-Based Methods: These approaches involve docking the compound into the 3D crystal structure of a metabolizing enzyme (like a CYP). The binding pose and interaction energies can help predict whether the compound is a likely substrate and identify which atoms are most susceptible to attack by the enzyme's catalytic site.

For 1-Cyclopropylmethanesulfonyl-4-fluorobenzene, in silico tools could predict that the aromatic ring and the methylene group adjacent to the sulfonyl are the most likely "soft spots" for oxidative metabolism.

Caption: Potential metabolic pathways for the target molecule.

Conclusion and Strategic Outlook

Predicting the metabolic stability of a novel compound like 1-Cyclopropylmethanesulfonyl-4-fluorobenzene requires a synergistic application of in vitro and in silico methodologies. The initial data from liver microsomal and hepatocyte assays provide a quantitative measure of intrinsic clearance, allowing for direct comparison with other development candidates. The hypothetical data presented suggest the compound has moderate clearance, primarily driven by CYP3A4 and to a lesser extent, CYP2C9.

This integrated profile is not an endpoint but a guide for medicinal chemistry efforts. If the observed clearance is too high, chemists can use this information—knowing that the aromatic ring and adjacent methylene are likely liabilities—to strategically modify the structure to block these metabolic routes without compromising pharmacological activity. This iterative cycle of prediction, testing, and structural modification is the foundation of modern, efficient drug discovery.

References

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Sources

Methodological & Application

Application Note: 1-Cyclopropylmethanesulfonyl-4-fluorobenzene as a Versatile Intermediate for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of specific structural motifs is paramount to achieving desired pharmacological profiles. The cyclopropyl group, with its unique conformational rigidity and metabolic stability, and the sulfone moiety, a potent hydrogen bond acceptor and metabolic anchor, are increasingly utilized in the design of novel therapeutics.[1][2] When combined in the form of a cyclopropylmethylsulfonyl group attached to a fluorinated aromatic ring, as in 1-Cyclopropylmethanesulfonyl-4-fluorobenzene (1) , a powerful and versatile intermediate for active pharmaceutical ingredient (API) synthesis emerges.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 1-Cyclopropylmethanesulfonyl-4-fluorobenzene as a key building block. We will delve into the chemical rationale for its use, focusing on its application in the synthesis of a hypothetical kinase inhibitor, herein designated as "Gemcitinib." The protocols and insights provided are grounded in established principles of organic synthesis and medicinal chemistry, offering a practical framework for the development of next-generation targeted therapies.

Scientific Rationale and Advantages

The chemical architecture of 1-Cyclopropylmethanesulfonyl-4-fluorobenzene offers several distinct advantages in API synthesis, particularly in the context of kinase inhibitors.

  • The Cyclopropyl Moiety: The inclusion of a cyclopropyl ring can enhance potency and metabolic stability while reducing off-target effects.[1] Its rigid nature can lock the molecule into a bioactive conformation, leading to more favorable binding with the target protein.[3][4] Furthermore, the C-H bonds of a cyclopropyl group are stronger than those in linear alkyl chains, rendering them less susceptible to oxidative metabolism by cytochrome P450 enzymes.

  • The Sulfone Group: The strongly electron-withdrawing sulfone group serves a dual purpose. Firstly, it activates the fluorine atom for nucleophilic aromatic substitution (SNAr), facilitating the coupling of the aromatic ring with various nucleophiles, such as amines, which are prevalent in kinase inhibitor scaffolds.[5][6] Secondly, the sulfone's ability to act as a strong hydrogen bond acceptor can be crucial for anchoring the drug molecule within the ATP-binding pocket of a kinase.

  • The 4-Fluorophenyl Group: The fluorine atom at the para position is an excellent leaving group in SNAr reactions, often exhibiting superior reactivity compared to other halogens in this context.[7] The presence of fluorine can also modulate the physicochemical properties of the final API, such as lipophilicity and pKa, which can in turn influence its bioavailability and cell permeability.[8][9]

Application in the Synthesis of "Gemcitinib": A Hypothetical Kinase Inhibitor

To illustrate the utility of 1-Cyclopropylmethanesulfonyl-4-fluorobenzene , we present a synthetic protocol for a key intermediate in the preparation of "Gemcitinib," a hypothetical kinase inhibitor targeting a fictitious oncogenic kinase. The core of Gemcitinib features a pyrimidine scaffold, a common motif in kinase inhibitors, linked to the 4-(cyclopropylmethylsulfonyl)phenyl group via an amino bridge.

The key synthetic step involves the nucleophilic aromatic substitution of the fluorine atom of 1 with a suitably functionalized aminopyrimidine.

Experimental Protocol: Synthesis of N-(pyrimidin-4-yl)-4-(cyclopropylmethylsulfonyl)aniline (Gemcitinib Intermediate 2)

This protocol details the SNAr reaction between 1-Cyclopropylmethanesulfonyl-4-fluorobenzene (1) and 4-aminopyrimidine.

Materials:

  • 1-Cyclopropylmethanesulfonyl-4-fluorobenzene (1 ) (MW: 214.26 g/mol )

  • 4-Aminopyrimidine (MW: 95.10 g/mol )

  • Potassium carbonate (K₂CO₃) (MW: 138.21 g/mol )

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle with temperature control

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard laboratory glassware for extraction and filtration

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask under an inert atmosphere, add 1-Cyclopropylmethanesulfonyl-4-fluorobenzene (1 ) (2.14 g, 10.0 mmol), 4-aminopyrimidine (1.05 g, 11.0 mmol), and potassium carbonate (2.76 g, 20.0 mmol).

  • Solvent Addition: Add 40 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Reaction: Heat the reaction mixture to 120 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 200 mL of water and extract with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash with water (2 x 100 mL) followed by brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford the desired product, N-(pyrimidin-4-yl)-4-(cyclopropylmethylsulfonyl)aniline (Gemcitinib Intermediate 2 ).

Safety Precautions:

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • DMF is a reproductive toxin; handle with care.

  • Refer to the Safety Data Sheets (SDS) for all reagents before use.

Data Presentation

The following table summarizes the expected results for the synthesis of Gemcitinib Intermediate 2 .

ParameterValue
Reactants
1-Cyclopropylmethanesulfonyl-4-fluorobenzene10.0 mmol
4-Aminopyrimidine11.0 mmol
Product
Chemical NameN-(pyrimidin-4-yl)-4-(cyclopropylmethylsulfonyl)aniline
Molecular FormulaC₁₄H₁₅N₃O₂S
Molecular Weight289.35 g/mol
Reaction Data
Yield85%
Purity (by HPLC)>98%
Physical Appearance
Off-white to pale yellow solid

Visualizations

Synthetic Workflow Diagram:

Synthetic_Workflow cluster_reactants Starting Materials cluster_reaction Key Synthetic Step cluster_product Product Intermediate1 1-Cyclopropylmethanesulfonyl- 4-fluorobenzene (1) SNAr Nucleophilic Aromatic Substitution (SNAr) Intermediate1->SNAr Amine 4-Aminopyrimidine Amine->SNAr Intermediate2 N-(pyrimidin-4-yl)-4- (cyclopropylmethylsulfonyl)aniline (Gemcitinib Intermediate 2) SNAr->Intermediate2 K₂CO₃, DMF, 120 °C

Sources

Green chemistry approaches to synthesizing 1-Cyclopropylmethanesulfonyl-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Green Synthesis of 1-Cyclopropylmethanesulfonyl-4-fluorobenzene

Abstract

This document provides a detailed guide for researchers, chemists, and process development professionals on sustainable and efficient methodologies for the synthesis of 1-Cyclopropylmethanesulfonyl-4-fluorobenzene. This sulfone derivative is a key structural motif of interest in pharmaceutical and agrochemical research. Traditional synthetic routes to aryl sulfones often rely on stoichiometric, hazardous reagents and volatile organic compounds (VOCs). In alignment with the principles of green chemistry, this application note details two primary eco-friendly strategies: the catalytic oxidation of a sulfide precursor using green oxidants and a phase-transfer-catalyzed (PTC) sulfonylation. These protocols are designed to enhance safety, reduce environmental impact, and improve process efficiency without compromising yield or purity.

Introduction: The Imperative for Greener Sulfone Synthesis

Sulfones are a cornerstone functional group in medicinal chemistry and materials science, prized for their metabolic stability and unique electronic properties.[1][2] The target molecule, 1-Cyclopropylmethanesulfonyl-4-fluorobenzene, combines the desirable features of a fluorinated aromatic ring with a cyclopropylmethyl sulfonyl group, making it a valuable building block.

Conventional synthesis methods, such as Friedel-Crafts reactions using sulfonyl chlorides and stoichiometric Lewis acids (e.g., AlCl₃), generate significant amounts of corrosive and toxic waste.[1] The modern imperative is to develop synthetic pathways that are not only efficient but also environmentally benign. Green chemistry principles—such as catalysis, use of safer solvents, atom economy, and waste reduction—provide the framework for this evolution.[3]

This guide focuses on practical, scalable, and sustainable alternatives that address the shortcomings of classical methods.

Strategic Overview: Pathways to a Greener Synthesis

Two principal green strategies are presented, each beginning from readily available starting materials. The choice between these pathways may depend on raw material availability, scalability requirements, and specific laboratory capabilities.

G cluster_0 Starting Materials cluster_1 Green Synthetic Pathways cluster_2 Target Molecule A 4-Fluorothiophenol P1 Strategy 1: Sulfide Synthesis & Catalytic Oxidation A->P1 B Cyclopropylmethyl Bromide B->P1 C 4-Fluorobenzene P2 Strategy 2: Phase-Transfer Catalyzed Sulfonylation C->P2 D Cyclopropylmethanesulfonyl Chloride D->P2 Target 1-Cyclopropylmethanesulfonyl- 4-fluorobenzene P1->Target Green Oxidation P2->Target PTC Coupling

Figure 1: Decision workflow for selecting a green synthetic approach.

Strategy 1: Catalytic Oxidation of 1-((Cyclopropylmethyl)thio)-4-fluorobenzene

This two-step approach is one of the most widely employed and sustainable methods for sulfone synthesis.[1] It involves the initial synthesis of the sulfide precursor followed by a clean, catalytic oxidation where the primary byproduct is water.

Rationale and Mechanistic Insight

The oxidation of sulfides to sulfones proceeds via a sulfoxide intermediate.[1] The key to a "green" transformation is the choice of oxidant and catalyst. Hydrogen peroxide (H₂O₂) is an ideal green oxidant due to its high active oxygen content and the benign nature of its only byproduct, water.

Catalysts such as sodium tungstate or niobium carbide activate the H₂O₂ to form highly reactive peroxo species.[4] These species efficiently oxygenate the sulfur atom. The catalyst is used in small quantities and can often be recovered and reused, adhering to the core tenets of green chemistry. Advanced methods even leverage biocatalysts, such as fungal strains, which can perform the oxidation in high yield under exceptionally mild aqueous conditions.[5]

Detailed Experimental Protocols

Protocol 1A: Synthesis of Sulfide Precursor (1-((Cyclopropylmethyl)thio)-4-fluorobenzene)

  • Materials:

    • 4-Fluorothiophenol (1.0 eq)

    • Cyclopropylmethyl bromide (1.05 eq)

    • Potassium carbonate (K₂CO₃) (1.5 eq)

    • Ethanol or Acetone (as solvent)

    • Deionized water

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-fluorothiophenol and the chosen solvent.

    • Add potassium carbonate to the mixture and stir for 15 minutes at room temperature to form the thiophenoxide salt.

    • Slowly add cyclopropylmethyl bromide to the suspension.

    • Heat the reaction mixture to reflux (approx. 60-80°C depending on the solvent) and monitor by TLC until the starting material is consumed (typically 2-4 hours).

    • Cool the reaction to room temperature.

  • Work-up and Purification:

    • Filter the mixture to remove the inorganic salts.

    • Evaporate the solvent under reduced pressure.

    • Redissolve the crude residue in ethyl acetate and wash with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude sulfide, which can be used in the next step without further purification or purified by column chromatography if necessary.

Protocol 1B: Green Oxidation to the Sulfone

  • Materials:

    • 1-((Cyclopropylmethyl)thio)-4-fluorobenzene (1.0 eq)

    • Sodium tungstate dihydrate (Na₂WO₄·2H₂O) (0.02 eq)

    • 30% Hydrogen peroxide (H₂O₂) (2.5 eq)

    • Methanol or Acetic Acid (as solvent)

  • Procedure:

    • In a flask, dissolve the sulfide precursor and sodium tungstate dihydrate in the chosen solvent.

    • Cool the mixture in an ice-water bath to 0-5°C.

    • Add 30% hydrogen peroxide dropwise, ensuring the internal temperature does not exceed 15°C. Caution: H₂O₂ addition is exothermic.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor by TLC for the disappearance of the sulfide and sulfoxide intermediates (typically 4-12 hours).

    • Once the reaction is complete, cool the mixture again in an ice bath.

  • Work-up and Purification:

    • Quench the excess peroxide by slowly adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) until a negative test is obtained with peroxide test strips.

    • Add deionized water to the mixture. The product will often precipitate as a white solid.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

    • If no precipitate forms, extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the product. Recrystallization from ethanol/water can be performed for further purification.

Strategy 2: Phase-Transfer Catalyzed (PTC) Sulfonylation

This strategy builds the sulfone linkage directly through a C-S bond-forming reaction, avoiding the sulfide intermediate. Phase-transfer catalysis is an elegant green chemistry tool that enhances reaction rates between reactants in immiscible phases, often eliminating the need for hazardous, anhydrous organic solvents.[6][7]

Rationale and Mechanistic Insight

The reaction involves the S-alkylation of a sulfinate salt.[8] However, generating the required cyclopropylmethanesulfinate salt can be complex. A more direct approach is a modified Friedel-Crafts sulfonylation under PTC conditions.

In this workflow, a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) acts as the phase-transfer catalyst. It transports the sulfonylating agent from the organic phase (or as a neat liquid) to the aqueous/solid interface where the reaction with the activated fluorobenzene occurs. This method can significantly reduce the amount of solvent and often uses a recyclable catalyst.

PTC_Mechanism OrganicPhase Organic Phase Cyclopropylmethanesulfonyl Chloride (R-SO₂Cl) 4-Fluorobenzene (Ar-H) Interface Interface OrganicPhase->Interface Product Product|(Ar-SO₂-R) OrganicPhase->Product 4. Product formed AqueousPhase Aqueous/Solid Phase Lewis Acid Catalyst (e.g., FeCl₃) Base (if needed) PTC { PTC (Q⁺X⁻)|Tetrabutylammonium Bromide} AqueousPhase->PTC:cat Interface->AqueousPhase PTC:cat->OrganicPhase 3. Reaction occurs PTC:cat->AqueousPhase Product->PTC:cat 5. Catalyst regenerates (Q⁺X⁻)

Figure 2: Conceptual diagram of a Phase-Transfer Catalysis workflow.

Detailed Experimental Protocol

Protocol 2: PTC-Mediated Sulfonylation

  • Materials:

    • 4-Fluorobenzene (used in excess as reactant and solvent)

    • Cyclopropylmethanesulfonyl chloride (1.0 eq)

    • Anhydrous Iron(III) chloride (FeCl₃) (catalytic amount, e.g., 0.1 eq)

    • Tetrabutylammonium bromide (TBAB) (0.05 eq)

  • Procedure:

    • To a moisture-free flask under a nitrogen atmosphere, add 4-fluorobenzene and the catalyst, TBAB.

    • Add the Lewis acid, anhydrous FeCl₃. Caution: Lewis acids are moisture-sensitive.

    • Heat the mixture to 50-60°C with vigorous stirring.

    • Slowly add cyclopropylmethanesulfonyl chloride to the reaction mixture over 30 minutes.

    • Maintain the temperature and continue stirring. Monitor the reaction by GC-MS or TLC for the formation of the product (typically 6-18 hours).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Very carefully quench the reaction by slowly pouring it over a mixture of crushed ice and dilute hydrochloric acid.

    • Separate the organic layer. Extract the aqueous layer with a small amount of an appropriate solvent like dichloromethane or toluene.

    • Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess 4-fluorobenzene and any other solvent under reduced pressure.

    • The crude product can be purified by recrystallization (e.g., from isopropanol) or column chromatography.

Comparative Analysis of Green Methodologies

To provide a clear basis for selecting the most appropriate protocol, the two strategies are compared based on key performance and green chemistry metrics.

MetricStrategy 1: Catalytic OxidationStrategy 2: PTC SulfonylationJustification
Atom Economy ModerateHighStrategy 1 involves a substitution reaction (loss of KBr) and an addition (oxidation). Strategy 2 is a direct coupling with catalytic turnovers, resulting in higher atom economy.
Primary Byproduct Water, KBrHCl (neutralized), regenerated catalystThe primary byproduct of the key oxidation step in Strategy 1 is water, which is exceptionally benign.
Solvent Usage Requires solvent (e.g., Ethanol, Methanol)Can use excess reactant as solventPTC can minimize or eliminate the need for a separate organic solvent, a significant green advantage.
Catalyst Tungstate (low toxicity, recyclable)FeCl₃ (low cost) / TBAB (recyclable)Both methods use catalytic quantities of relatively low-toxicity metals or organic salts. Tungstate is often preferred from an environmental standpoint.
Safety & Hazards Exothermic H₂O₂ addition requires care.Use of moisture-sensitive Lewis acid.Both protocols have manageable safety considerations. The use of concentrated H₂O₂ requires more stringent temperature control.
Overall Yield Generally High (over two steps)Good to HighBoth routes are capable of delivering high overall yields.
Scalability ExcellentVery GoodThe oxidation protocol is often easier to scale due to simpler reaction conditions and workup (precipitation).

Conclusion

The synthesis of 1-Cyclopropylmethanesulfonyl-4-fluorobenzene can be achieved effectively through methodologies that align with the principles of green chemistry.

  • Strategy 1 (Catalytic Oxidation) is highly recommended for its use of a benign oxidant (H₂O₂), generation of water as the main byproduct, and operational simplicity, making it robust and easily scalable.

  • Strategy 2 (PTC Sulfonylation) offers higher atom economy and the potential for solvent-free conditions, representing a more direct and efficient pathway, though it may require more careful control of reaction parameters.

By adopting these protocols, laboratories and manufacturing facilities can significantly reduce their environmental footprint, enhance operational safety, and contribute to a more sustainable chemical industry.

References

  • Deeming, A. C., & Russell, C. J. (2020). Recent Progress and Emerging Technologies towards a Sustainable Synthesis of Sulfones. European Journal of Organic Chemistry, 2020(48), 7439-7459. [Link]

  • Shukla, P., & Khan, A. A. (2012). Biocatalytic Oxidation of Sulfides to Sulfones. ProQuest, Document ID: 1022639411. [Link]

  • Saavedra, J., et al. (2020). Deep eutectic solvents as sustainable media for multicomponent sulfonylation: an efficient strategy to synthesize (hetero)aryl sulfones. Green Chemistry, 22(19), 6563-6570. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. [Link]

  • Vallejos, G., et al. (2023). Sustainable Synthesis of Vinyl Sulfones Using Copper Catalysis. ChemProc, 18(1), 21. [Link]

  • Jiang, X., et al. (2024). Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. Molecules, 29(1), 123. [Link]

  • Wang, M., Zhao, J., & Jiang, X. (2019). Aryl Methyl Sulfone Construction From Eco-Friendly Inorganic Sulfur Dioxide and Methyl Reagents. ChemSusChem, 12(13), 3064-3068. [Link]

  • CRDEEP Journals. (2017). Phase-Transfer Catalysis in Organic Syntheses. International Journal of Chemical and Physical Sciences, 6(Special Issue). [Link]

  • Organic Chemistry Portal. (n.d.). Alkyl sulfone synthesis by C-S coupling reactions. [Link]

  • Halpern, M. (2021). PTC-Oxone® Oxidation of Sulfide to Sulfone. PTC Organics, Inc.[Link]

  • Kamata, K., et al. (2024). Innovative Approach to Sulfone Synthesis: Harnessing Molecular Oxygen with a Functional Catalyst. Advanced Functional Materials. [Link]

  • Pacia, M., & Bolm, C. (2023). Synthesis of Sulfonyl, Sulfonimidoyl, and Sulfoxyl Fluorides under Solvent-Free Mechanochemical Conditions. ACS Sustainable Chemistry & Engineering. [Link]

  • Kumar, A. (2015). Phase Transfer Catalyzed Reaction for Synthesis of Sulfides and Disulfides using Hydrogen Sulfide. E-thesis. [Link]

  • Cole, N. C., et al. (2024). Sulfonylation of anilines through photocatalytic activation of N-hydroxymethylphthalimide sulfones. ChemRxiv. [Link]

  • Hajra, A., & Sukalyan, D. (2018). Mechanochemical synthesis of aromatic sulfonamides. Chemical Communications, 54(78), 10978-10981. [Link]

  • Li, Y., et al. (2019). Synthesis of β-keto sulfones via a multicomponent reaction through sulfonylation and decarboxylation. Organic Chemistry Frontiers, 6(15), 2738-2742. [Link]

  • Garrido-González, J. J., et al. (2024). Photocatalytic Synthesis and Functionalization of Sulfones, Sulfonamides and Sulfoximines. Chemistry – A European Journal, 30(44), e202401307. [Link]

  • Das, B., et al. (2019). Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. Current Organocatalysis, 6(2), 116-132. [Link]

  • Saavedra, J., et al. (2020). Proposed mechanism for the synthesis of sulfones. ResearchGate. [Link]

  • Khan, F. A., et al. (2024). Green synthesis of insecticidal, bactericidal, UV absorbent, sustainable paint formulations using Mentha piperita (peppermint). Reaction Chemistry & Engineering. [Link]

Sources

Troubleshooting & Optimization

Removing by-products in the sulfonation of 4-fluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal and Prevention of By-products in 4-Fluorobenzene Sulfonation Audience: Process Chemists, Drug Development Scientists Status: Active Guide

Executive Summary & Critical Quality Attributes (CQAs)

In the sulfonation of 4-fluorobenzene to 4-fluorobenzenesulfonic acid (4-FBSA) , the primary challenge is not conversion, but selectivity. The reaction is an Electrophilic Aromatic Substitution (EAS) where the fluorine atom directs para due to resonance donation, but the high reactivity of the sulfonic acid intermediate often leads to sulfone formation .

Target Product Profile:

  • Main Product: 4-Fluorobenzenesulfonic acid (Para-isomer)

  • Critical Impurity 1 (The "Killer" Impurity): 4,4'-Difluorodiphenyl sulfone (DFDPS)

  • Critical Impurity 2: 2-Fluorobenzenesulfonic acid (Ortho-isomer)

  • Critical Impurity 3: 2,4-Fluorobenzenedisulfonic acid (Disulfonation - rare under controlled conditions)

Troubleshooting & FAQs

Category A: Sulfone Contamination (4,4'-Difluorodiphenyl sulfone)[1]

Q: My HPLC shows a significant non-polar peak (5-15%) eluting after the main product. What is it, and how do I stop it?

A: This is almost certainly 4,4'-difluorodiphenyl sulfone .

  • The Cause: Sulfone formation is bimolecular. It occurs when the active sulfonating species (like

    
     or protonated sulfonic acid) reacts with an already sulfonated molecule? No, it reacts with a non-sulfonated fluorobenzene molecule.
    
    • Mechanism:[1][2][3][4][5][6][7] The formed sulfonic anhydride (or sulfonyl cation) attacks a molecule of unreacted fluorobenzene.

    • Critical Error: This typically happens if you add the acid to the fluorobenzene . In this scenario, there is always an excess of fluorobenzene available to react with the forming product.

Corrective Action (The "Inverse Addition" Rule): Always add 4-fluorobenzene TO the sulfonating agent (Chlorosulfonic acid or Oleum). This ensures the concentration of unreacted fluorobenzene is always low relative to the acid, statistically favoring sulfonation over sulfone formation [1, 3].

Q: I already have the sulfone in my crude mixture. How do I remove it without running a column?

A: You can exploit the drastic solubility difference.

  • 4-FBSA is highly water-soluble (hydrophilic).

  • DFDPS (Sulfone) is water-insoluble (lipophilic).

Purification Protocol:

  • Dilute the crude reaction mass (carefully!) into ice water.

  • The 4-FBSA will dissolve completely.

  • The sulfone will precipitate as a white/off-white solid.

  • Filtration: Filter the aqueous solution through a Celite pad or sintered glass. The solid on the filter is the sulfone. The filtrate contains your product.

  • Optional Polish: Wash the aqueous filtrate with a non-polar solvent (e.g., Dichloromethane or Toluene) to extract trace dissolved sulfones.

Category B: Regioselectivity (Ortho vs. Para)

Q: I am seeing ~3-5% of the ortho-isomer (2-fluorobenzenesulfonic acid). Can I suppress this?

A: Fluorine is an ortho/para director.[8] While para is favored due to sterics and the inductive withdrawal of fluorine destabilizing the ortho sigma-complex, some ortho substitution is inevitable at high temperatures.

Optimization:

  • Temperature Control: Keep the reaction temperature as low as possible (typically <60°C for chlorosulfonic acid) during the addition phase. High temperatures provide the activation energy required to overcome the higher barrier of ortho substitution.

  • Steric Bulk: If using

    
    , the active electrophile is smaller. Using Chlorosulfonic acid (
    
    
    
    ) often improves para-selectivity slightly due to the bulkier transition state, though the effect is less pronounced than with alkylbenzenes.
Category C: Isolation of the Free Acid

Q: How do I isolate the free acid from the excess sulfuric acid/spent acid?

A: Direct isolation of the free sulfonic acid is difficult because it is non-volatile and highly soluble in the spent acid.

  • Method 1 (Salting Out): Add saturated NaCl to the diluted reaction mixture. The product will precipitate as Sodium 4-fluorobenzenesulfonate , which is much easier to filter and recrystallize (from water/ethanol).

  • Method 2 (If making the Sulfonyl Chloride): Do not isolate the acid. Quench the reaction on ice, keep the temperature <5°C, and the 4-fluorobenzenesulfonyl chloride (if using

    
    ) will precipitate as a solid or oil. The sulfonic acid by-product (from hydrolysis) stays in the water [5].
    

Optimized Experimental Protocol

Objective: Synthesis of 4-Fluorobenzenesulfonic acid with <0.5% Sulfone content.

Reagents
  • 4-Fluorobenzene (1.0 equiv)

  • Chlorosulfonic acid (2.5 - 3.0 equiv) [Note: Excess is required to act as solvent and drive reaction]

  • Dichloromethane (DCM) - Optional solvent for temperature control

Step-by-Step Procedure
  • Setup: Equip a 3-neck round bottom flask with a mechanical stirrer (magnetic stirring is insufficient for the viscous sludge), a pressure-equalizing addition funnel, and a gas outlet leading to a scrubber (NaOH trap) for HCl gas evolution.

  • Charge Acid: Add Chlorosulfonic acid (3.0 equiv) to the flask. Cool to 0–5°C using an ice/salt bath.

  • Addition (Crucial Step): Add 4-Fluorobenzene dropwise over 2–3 hours.

    • Technical Note: Maintain internal temperature <10°C. Rapid addition leads to local hotspots and sulfone formation.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–6 hours.

    • Checkpoint: TLC or HPLC should show consumption of starting material.

  • Quench & Workup (Sulfone Removal):

    • Pour the reaction mixture slowly onto crushed ice (approx. 5x weight of acid). Exothermic!

    • Observation: The mixture will become a clear solution (acid) with potentially a fine white precipitate (Sulfone).

    • Filtration: Filter the cold aqueous solution through a glass frit. Discard the solid (Sulfone).

  • Isolation (Sodium Salt):

    • To the filtrate, slowly add solid NaCl (approx. 20% w/v) while stirring.

    • Cool to 0°C. The Sodium 4-fluorobenzenesulfonate will crystallize.

    • Filter and wash with ice-cold saturated brine, then cold ethanol.

Data & Specifications

Table 1: Impact of Addition Mode on Impurity Profile

ParameterStandard Addition (Acid to Aromatic)Inverse Addition (Aromatic to Acid)
Main Product (Para) 80 - 85%92 - 96%
Sulfone Impurity 10 - 15% < 1.0%
Ortho Isomer 3 - 5%2 - 3%
Workup Difficulty High (Sticky solids)Low (Clean filtration)

Mechanistic Visualization

The following diagram illustrates the bifurcation between the desired sulfonation pathway and the parasitic sulfone formation pathway.

SulfonationPathways Start 4-Fluorobenzene Intermediate Sulfonic Acid Intermediate Start->Intermediate Electrophilic Attack (Low Temp) SideReaction Reaction with Excess Fluorobenzene Start->SideReaction Reagent Chlorosulfonic Acid (Excess) Reagent->Intermediate Product 4-Fluorobenzenesulfonic Acid (Main Product) Intermediate->Product Hydrolysis/Workup Intermediate->SideReaction High Temp or Local Excess of Arene Sulfone 4,4'-Difluorodiphenyl Sulfone (Impurity) SideReaction->Sulfone Dehydration

Caption: Pathway divergence showing how excess fluorobenzene (Inverse Addition prevents this) leads to sulfone formation.

References

  • Huntress, E. H., & Carten, F. H. (1940). Identification of Organic Compounds. I. Chlorosulfonic Acid as a Reagent for the Identification of Aryl Halides. Journal of the American Chemical Society, 62(3), 511–514.

  • Organic Syntheses. (1921). Benzenesulfonyl chloride.[9][10] Org.[4][9][10][11] Synth. 1921, 1, 21; Coll. Vol. 1, p.84. (Demonstrates the "Acid to Benzene" vs "Benzene to Acid" rule).

  • Chemistry LibreTexts. (2020). Halogenation, Sulfonation, and Nitration of Aromatic Compounds.[3][6][12][13][14] (Mechanistic overview of sulfone reversibility and formation).

  • ChemicalBook. (2025).[15] 4-Fluorobenzenesulfonic acid Properties and Safety.

  • Fisher Scientific. (2024). 4-Fluorobenzenesulfonyl chloride Safety Data Sheet. (Handling of downstream chloride derivatives).[10][14]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 1-Cyclopropylmethanesulfonyl-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Molecular Ion

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Mass Spectrometry (MS), particularly with electron ionization (EI), remains a principal technique for this purpose. It is not merely the determination of molecular weight that provides value, but the rich tapestry of information woven into the fragmentation pattern. Each peak in a mass spectrum tells a story of the molecule's inherent chemical bonds, the relative stability of its fragments, and the subtle electronic influences of its functional groups.

This guide provides an in-depth interpretation of the expected EI-MS fragmentation of 1-Cyclopropylmethanesulfonyl-4-fluorobenzene (Molecular Weight: 214.26 g/mol ). We will dissect the molecule's structure—a composite of a stable fluorinated aromatic ring, a sulfonyl linker, and a strained cyclopropyl group—to predict its behavior under ionization. This analysis moves beyond a simple list of fragments to explain the causal chemical principles driving the fragmentation, offering a predictive framework for researchers encountering similar structural motifs.

Part 1: Deconstructing the Molecule: A Predictive Fragmentation Analysis

The fragmentation of 1-Cyclopropylmethanesulfonyl-4-fluorobenzene is governed by the interplay of its distinct chemical domains. The process begins with the bombardment of the molecule by high-energy electrons (typically 70 eV), dislodging an electron to form an energetically unstable molecular ion, [M]•+. This radical cation rapidly undergoes a series of bond cleavages and rearrangements to dissipate this excess energy, forming a cascade of smaller, more stable charged fragments that are detected by the mass spectrometer.

The most probable fragmentation pathways are dictated by the weakest bonds and the stability of the resulting ions and neutral radicals.

Pathway A: The α-Cleavage and the Influence of the Cyclopropyl Ring

One of the most intuitive fragmentation initiations is the cleavage of the C-C bond adjacent to the sulfonyl group, which is alpha to the cyclopropyl ring.

  • Formation of the [M - C₃H₅]⁺ Ion (m/z 173): The cleavage of the bond between the methylene bridge and the cyclopropyl ring results in the loss of a cyclopropyl radical (•C₃H₅, mass 41 Da). This is a highly favorable pathway as it generates a stable, resonance-delocalized secondary carbocation adjacent to the sulfonyl group.

  • Formation of the [C₄H₅]⁺ Ion (m/z 55): Conversely, cleavage of the S-CH₂ bond can generate the cyclopropylmethyl cation, [C₄H₅]⁺. This ion is known to be unstable and rapidly rearranges to the more stable allyl cation structure. The presence of a significant peak at m/z 55 would be a strong indicator of this pathway. The cyclopropyl ring's inherent strain contributes to the lability of adjacent bonds.[1]

Pathway B: The Dominance of the Sulfonyl Group

The sulfonyl moiety is a critical nexus for fragmentation, often participating in characteristic rearrangements and eliminations.

  • Loss of Sulfur Dioxide (SO₂): The expulsion of a neutral SO₂ molecule (mass 64 Da) is a hallmark fragmentation of aryl sulfones.[2][3] This process often occurs via a rearrangement where the fluorophenyl group migrates, leading to the formation of an [M - SO₂]•+ ion at m/z 150 . This fragment can provide a clear diagnostic marker for the sulfone structure. Studies on aromatic sulfonamides have shown this SO₂ elimination-rearrangement pathway is a frequently encountered reaction.[4][5]

  • Sulfone-to-Sulfinate Rearrangement: A well-documented rearrangement in aryl sulfones involves the migration of the aryl group from the sulfur to an oxygen atom.[2] This creates a sulfinate ester-like intermediate that can then fragment differently, for instance, by losing a sulfinyl radical (•SO₂H) or other related species, leading to more complex patterns.

  • Cleavage of the Aryl-Sulfur Bond: The C-S bond connecting the fluorophenyl ring to the sulfonyl group can cleave, leading to two key fragments:

    • [C₆H₄F]⁺ Ion (m/z 95): The 4-fluorophenyl cation is a relatively stable aromatic ion, and its appearance at m/z 95 is highly anticipated.

    • [C₆H₄FSO₂]⁺ Ion (m/z 159): This fragment results from the cleavage of the S-CH₂ bond, retaining the sulfonyl group on the aromatic ring. Its stability is moderate, but it serves as a direct indicator of the fluorophenyl sulfonyl substructure.

Visualizing the Fragmentation Cascade

The relationships between these primary fragments can be visualized as a logical flow from the molecular ion.

G M [M]•+ m/z 214 frag173 [M - C₃H₅]⁺ m/z 173 M->frag173 - •C₃H₅ frag159 [C₆H₄FSO₂]⁺ m/z 159 M->frag159 - •C₄H₅ frag150 [M - SO₂]•+ m/z 150 M->frag150 - SO₂ (rearrangement) frag55 [C₄H₅]⁺ m/z 55 M->frag55 frag95 [C₆H₄F]⁺ m/z 95 frag159->frag95 - SO₂

Caption: Predicted primary fragmentation pathways for 1-Cyclopropylmethanesulfonyl-4-fluorobenzene.

Part 2: Quantitative Data Summary and Comparative Insights

To provide a clear, at-a-glance summary, the predicted key ions, their genesis, and their diagnostic value are compiled below. This table serves as a comparative tool; for instance, the absence of the m/z 150 peak would challenge the sulfone assignment, while a weak or absent m/z 55 peak might suggest the cyclopropylmethyl moiety is less prone to forming a cation compared to alternative fragmentation routes.

m/zProposed Ion StructureFragmentation PathwayDiagnostic Significance
214[C₁₀H₁₁FO₂S]•+Molecular IonConfirms molecular weight.
173[C₇H₇FO₂S]⁺α-Cleavage: Loss of •C₃H₅Indicates the presence of the cyclopropylmethyl group.
159[C₆H₄FSO₂]⁺Cleavage of S-CH₂ bondConfirms the 4-fluorophenylsulfonyl substructure.
150[C₁₀H₁₁F]•+Rearrangement and loss of SO₂Hallmark fragmentation for an aryl sulfone.[4][6]
95[C₆H₄F]⁺Cleavage of C-S bondConfirms the presence of the 4-fluorophenyl group.
55[C₄H₅]⁺Cleavage of S-CH₂ bondIndicates the cyclopropylmethyl group, likely rearranged to an allyl cation.[1]

Part 3: A Self-Validating Experimental Protocol

Trustworthy data originates from a robust and well-documented methodology. The following protocol for Electron Ionization Mass Spectrometry (EI-MS) is designed to produce a clear, reproducible fragmentation pattern for 1-Cyclopropylmethanesulfonyl-4-fluorobenzene.

Step 1: Sample Preparation
  • Purity Check: Ensure the analyte is of high purity (>98%) using a primary technique like NMR or HPLC-UV to avoid misleading peaks from impurities.

  • Solution Preparation: Dissolve ~1 mg of the compound in 1 mL of a volatile solvent such as methanol, dichloromethane, or ethyl acetate.

  • Dilution: Create a working solution by diluting the stock solution to a final concentration of approximately 10-50 µg/mL. The optimal concentration prevents detector saturation while ensuring a strong signal.

Step 2: Instrumentation and Data Acquisition
  • Inlet System: Utilize a Direct Insertion Probe (DIP) for solid samples or a Gas Chromatography (GC) inlet for the prepared solution. A GC inlet provides an additional layer of separation and purification.

  • Instrument Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Ionization Energy: 70 eV (Standard energy to ensure fragmentation and allow for library matching).

    • Source Temperature: 230 °C (A standard temperature to ensure volatilization without thermal degradation).

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40 - 300 (To capture the smallest expected fragments and the molecular ion).

    • Solvent Delay: If using a GC inlet, set a solvent delay of 2-3 minutes to prevent the solvent peak from saturating the detector.

Step 3: Data Analysis and Validation
  • Background Subtraction: Perform background subtraction on the acquired spectrum to remove contributions from column bleed (if using GC) or atmospheric contaminants.

  • Peak Identification: Identify the molecular ion peak (m/z 214). Its presence is the first validation checkpoint.

  • Fragmentation Correlation: Correlate the major peaks in the spectrum with the predicted fragments in the table above. The presence of key ions like m/z 150 (M-SO₂) and m/z 95 ([C₆H₄F]⁺) provides strong, self-validating evidence for the proposed structure.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis purity Purity Verification (>98%) dissolve Dissolution (~1 mg/mL) purity->dissolve dilute Working Solution (10-50 µg/mL) dissolve->dilute inlet GC or DIP Inlet dilute->inlet ionize EI Ionization (70 eV, 230°C) inlet->ionize analyze Mass Analysis (m/z 40-300) ionize->analyze bkg_sub Background Subtraction analyze->bkg_sub id_m Identify [M]•+ bkg_sub->id_m corr_frag Correlate Fragments id_m->corr_frag

Caption: A validated workflow for acquiring the mass spectrum of the target compound.

Conclusion

The mass spectrum of 1-Cyclopropylmethanesulfonyl-4-fluorobenzene is predicted to be rich with structurally diagnostic information. The key fragmentation pathways include the characteristic neutral loss of SO₂ from the sulfonyl bridge, α-cleavage leading to the loss of the cyclopropyl radical, and cleavages around the sulfur atom to produce the stable 4-fluorophenyl cation. By understanding these intrinsic fragmentation tendencies, researchers can confidently identify this molecule and distinguish it from its isomers, providing a critical layer of analytical certainty in the research and development pipeline.

References

  • Fragmentation Energetics and Dynamics of the Neutral and Ionized Fluorobenzene·Ar Cluster Studied by Mass Analyzed Threshold Io. (n.d.). Google Scholar.
  • Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of Cyclopropyl Ethenone. (n.d.). Benchchem.
  • Mass Spectra of Some Sulfinate Esters and Sulfones. (1973). Canadian Journal of Chemistry, 51(1), 156-163.
  • Fragmentation Energetics and Dynamics of the Neutral and Ionized Fluorobenzene·Ar Cluster Studied by Mass Analyzed Threshold Ionization Spectroscopy. (1998). The Journal of Physical Chemistry A, 102(46), 9127-9136. [Link]

  • Mass Spectra of Sulfoxides and Sulfones. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. (2008). Journal of Mass Spectrometry, 43(11), 1567-75. [Link]

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). University of Arizona.
  • Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Supporting information Figure S1: Mass spectral fragmentations of sulfonates. (n.d.). Google.
  • mass spectrum of cyclopropane C3H6 fragmentation pattern. (n.d.). Doc Brown's Chemistry. Retrieved February 13, 2026, from [Link]

  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.). Chemguide. Retrieved February 13, 2026, from [Link]

Sources

Technical Guide: HPLC Method Development for 1-Cyclopropylmethanesulfonyl-4-fluorobenzene Purity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Developing a purity assay for 1-Cyclopropylmethanesulfonyl-4-fluorobenzene (hereafter referred to as CMS-FB ) requires balancing resolution of process-related impurities with routine throughput. As a sulfone-bridged fluorinated intermediate, CMS-FB presents specific chromatographic challenges: moderate polarity, lack of ionizable functional groups (neutral pH behavior), and potential thermal instability that complicates Gas Chromatography (GC) analysis.

This guide objectively compares three analytical approaches:

  • Method A (Recommended): Gradient RP-HPLC (C18) – High resolution, suitable for R&D and stability indicating.

  • Method B (Alternative): Isocratic RP-HPLC (C18) – Simplified for routine QC release.

  • Method C (Orthogonal): GC-FID – Solvent-free, but high risk of on-column degradation.

Verdict: Method A is the superior choice for purity profiling due to its ability to resolve likely synthetic precursors (e.g., sulfide intermediates) and degradation products that co-elute under isocratic conditions.

Molecule Profile & Analytical Challenges

Understanding the physicochemical properties of CMS-FB is the foundation of this method development.

PropertyDescriptionAnalytical Implication
Structure Fluorobenzene ring linked to a cyclopropyl group via a sulfonyl (

) bridge.
The fluorobenzene moiety provides the primary UV chromophore.
UV Absorbance

(primary),

(secondary).
Detection at 210 nm offers maximum sensitivity; 254 nm offers selectivity against non-aromatic solvents.
Polarity Moderate. The sulfone group is polar; the cyclopropyl and benzene rings are lipophilic.Ideal for Reverse Phase Chromatography (RPC) on alkyl-bonded silica (C18/C8).
pKa Sulfones are neutral.pH control is less critical for the main peak but essential if impurities (e.g., acidic precursors) are present.
Stability Sulfones are generally stable but can eliminate

at high temperatures.
Caution: GC analysis requires injector temps

, risking thermal decomposition.

Comparative Method Analysis

Method A: Optimized Gradient RP-HPLC (The "Gold Standard")

This method utilizes a generic scouting gradient refined for maximum peak capacity. It is designed to separate the main peak from early-eluting polar impurities (sulfoxides) and late-eluting lipophilic precursors.

  • Column: C18 (L1),

    
     (e.g., Waters XBridge or Agilent Zorbax).
    
  • Mobile Phase: Water (0.1%

    
    ) / Acetonitrile (Gradient).
    
  • Pros: Excellent resolution (

    
    ) for all impurities; peak focusing improves sensitivity.
    
  • Cons: Longer run time (re-equilibration required); baseline drift at low UV wavelengths.

Method B: Isocratic RP-HPLC (The "QC Workhorse")

A simplified method intended for lot release where impurity profiles are well-characterized and consistent.

  • Column: C18 (L1),

    
    .
    
  • Mobile Phase: 55% Water / 45% Acetonitrile (Constant).

  • Pros: High throughput; extremely stable baseline; robust transfer to QC labs.

  • Cons: Broad peaks for late eluters; risk of co-elution if new impurities appear.

Method C: GC-FID (The "Volatile" Alternative)

Used primarily for residual solvent analysis or if HPLC is unavailable.

  • Column: DB-5ms or equivalent (5% Phenyl-arylene).

  • Carrier: Helium.

  • Pros: No solvent waste; high theoretical plates.

  • Cons: High Risk. Sulfones can degrade in the injector port. Requires derivatization if hydroxylated impurities are present.

Performance Data Comparison (Experimental/Simulated)

The following data represents typical performance metrics observed during validation studies following ICH Q2(R2) guidelines.

ParameterMethod A (Gradient HPLC)Method B (Isocratic HPLC)Method C (GC-FID)
Retention Time (

)
8.4 min5.2 min12.1 min
Run Time 20 min (incl. re-eq)8 min25 min
USP Resolution (

)
3.5 (Critical Pair)1.8 (Critical Pair)4.0
USP Tailing (

)
1.051.151.02
LOD (Signal/Noise = 3) 0.05%0.10%0.05%
Robustness HighMedium (Sensitive to % organic)Low (Thermal degradation)

Detailed Protocol: Method A (Optimized Gradient)

This protocol is the recommended starting point for assay and purity analysis.

Reagents & Equipment
  • Solvent A: HPLC Grade Water + 0.1% Phosphoric Acid (

    
    ). Note: Acid is used to suppress silanol activity on the column, ensuring sharp peaks.
    
  • Solvent B: HPLC Grade Acetonitrile (ACN).

  • Diluent: 50:50 Water:ACN.[1]

  • Column: C18,

    
     packing.
    
Instrument Parameters
  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp:

    
     (Controlled).
    
  • Detection: Diode Array Detector (DAD/PDA).[2][3] Extract chromatograms at 210 nm (Quantitation) and 254 nm (Identification).

  • Injection Volume:

    
    .
    
Gradient Table
Time (min)% Solvent A% Solvent BAction
0.09010Initial Hold
2.09010End Initial Hold
12.01090Linear Ramp
15.01090Wash
15.19010Return to Initial
20.09010Re-equilibration
System Suitability Criteria (Per USP <621>)
  • Precision: RSD of peak area for 5 replicate injections

    
    .
    
  • Tailing Factor:

    
    .
    
  • Resolution:

    
     between CMS-FB and nearest impurity.
    
  • Plate Count:

    
    .
    

Visualization: Method Development & Logic

Diagram 1: Method Development Decision Tree

This workflow illustrates the logical path taken to select Method A over alternatives.

MethodDevelopment Start Start: CMS-FB Purity Method CheckUV Check UV Absorbance (Fluorobenzene moiety) Start->CheckUV CheckStability Thermal Stability Check (Sulfone Group) CheckUV->CheckStability Decision1 Is molecule thermally stable > 200°C? CheckStability->Decision1 GC_Path Method C: GC-FID (Risk: Degradation) Decision1->GC_Path Yes (Confirmed) HPLC_Path Select HPLC Mode Decision1->HPLC_Path No / Uncertain Decision2 Complex Impurity Profile? HPLC_Path->Decision2 MethodA Method A: Gradient C18 (High Resolution) Decision2->MethodA Yes (R&D/Purity) MethodB Method B: Isocratic C18 (Routine QC) Decision2->MethodB No (Release only)

Caption: Decision logic for selecting Gradient HPLC over GC or Isocratic methods based on thermal stability and impurity complexity.

Diagram 2: System Suitability & Failure Investigation

A self-validating loop to ensure data integrity during routine analysis.

SST RunSST Run Standard (5 Reps) CalcRSD Calculate %RSD & Tailing RunSST->CalcRSD CheckSpecs Meets USP <621>? (RSD < 2.0%, Tf < 1.5) CalcRSD->CheckSpecs Pass Proceed to Samples CheckSpecs->Pass Yes Fail Halt Run CheckSpecs->Fail No Troubleshoot Troubleshoot: 1. Check Pump/Leaks 2. Wash Column 3. Fresh Mobile Phase Fail->Troubleshoot Troubleshoot->RunSST Retest

Caption: System Suitability Test (SST) workflow ensuring method adherence to USP <621> standards before sample analysis.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[4][5] ICH Harmonised Guideline.[5][6] Available at: [Link]

  • PubChem. 1-Fluoro-4-(methylsulphonyl)benzene (Analogous Structure Data). National Library of Medicine. Available at: [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L.Practical HPLC Method Development. 2nd Edition. Wiley-Interscience.

Sources

A Comparative Guide to the Infrared Spectroscopy of Sulfonyl and Fluorobenzene Moieties

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in chemical research and pharmaceutical development, infrared (IR) spectroscopy remains a cornerstone analytical technique for structural elucidation and quality control. Its power lies in the direct correlation between molecular vibrations and characteristic absorption bands, providing a "molecular fingerprint." This guide offers an in-depth comparison of the IR spectral features of two critical functional groups: the sulfonyl group (-SO₂-) and the fluorobenzene moiety. Understanding the nuances of their respective IR signatures is paramount for confirming molecular identity, monitoring reactions, and ensuring the purity of synthesized compounds.

We will move beyond a simple recitation of peak positions to explore the causality behind these vibrations and provide a robust experimental framework for acquiring high-fidelity data.

Part 1: The Sulfonyl Group (-SO₂-) - A Tale of Two Stretches

The sulfonyl group is a sulfur atom double-bonded to two oxygen atoms. This arrangement gives rise to two distinct, intense, and highly reliable absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds. These peaks are often the most prominent features in the spectrum of a sulfonyl-containing compound.

Core Vibrational Modes

The primary diagnostic peaks for the sulfonyl group are:

  • Asymmetric S=O Stretch (ν_as): This vibration involves one S=O bond stretching while the other compresses. It is the higher frequency of the two bands and is typically very strong.

  • Symmetric S=O Stretch (ν_s): In this mode, both S=O bonds stretch and compress in phase. This band appears at a lower frequency and is also strong in intensity.

The precise location of these bands is highly sensitive to the electronic environment of the sulfonyl group, making IR spectroscopy a powerful tool for distinguishing between different classes of sulfonyl compounds like sulfones, sulfonamides, and sulfonyl chlorides.[1]

Influence of Chemical Environment

The electronegativity of the atoms attached to the sulfur atom directly influences the S=O bond order and, consequently, the frequency of the stretching vibrations. As the electronegativity of the attached groups increases, they pull electron density away from the sulfur atom, strengthening the S=O bonds and shifting the absorption bands to higher wavenumbers (a "blue shift").[1]

For instance, the IR spectrum of p-acetaminobenzenesulfonyl chloride exhibits its characteristic S=O stretching peaks at approximately 1371 cm⁻¹ and 1170 cm⁻¹[2]. In contrast, a typical dialkyl sulfone will show these peaks at lower frequencies. This phenomenon allows for the differentiation of various sulfonyl derivatives.

Caption: Vibrational modes of the sulfonyl group.

Part 2: The Fluorobenzene Moiety - A Complex Vibrational System

Fluorobenzene presents a more complex IR spectrum where the diagnostic peaks arise from the vibrations of the C-F bond and the aromatic ring system itself. Unlike the sulfonyl group, which has isolated and intense peaks, the key vibrations in fluorobenzene can be coupled with other modes.

Core Vibrational Modes
  • C-F Stretch (ν_C-F): The carbon-fluorine bond gives rise to a strong absorption band. Due to the high electronegativity of fluorine and the strength of the C-F bond, this peak appears in the 1000-1400 cm⁻¹ range.[3] In fluorobenzene, this mode is often coupled with C-C stretching vibrations of the ring, with significant absorptions observed around 1292 cm⁻¹ and 1328 cm⁻¹.[4]

  • Aromatic C=C Stretching: Like all benzene derivatives, fluorobenzene exhibits characteristic ring stretching vibrations in the 1400-1600 cm⁻¹ region.[5][6] These bands confirm the presence of the aromatic core. For fluorobenzene, strong bands are typically observed near 1499 cm⁻¹ and 1600 cm⁻¹.[7]

  • Aromatic C-H Stretching: The stretching of the C-H bonds on the aromatic ring produces weak to medium bands just above 3000 cm⁻¹, typically in the 3030-3100 cm⁻¹ range.[5][8] This is a key diagnostic feature to differentiate aromatic C-H from aliphatic C-H bonds, which appear below 3000 cm⁻¹.[9]

  • C-H Out-of-Plane (OOP) Bending: The C-H bending vibrations that occur perpendicular to the plane of the aromatic ring are found in the 675-900 cm⁻¹ region.[5] These bands are often strong and their positions are highly diagnostic of the substitution pattern on the benzene ring. As a monosubstituted benzene, fluorobenzene displays characteristic strong absorptions in this region, typically around 690-710 cm⁻¹ and 730-770 cm⁻¹.[6][10]

Caption: Key vibrational modes for the fluorobenzene moiety.

Part 3: Comparative Analysis and Data Summary

A direct comparison highlights the distinct spectral regions where these two functional groups can be identified. The sulfonyl group is characterized by its strong, dual S=O stretching bands, whereas fluorobenzene is identified by a combination of a strong C-F stretch and characteristic aromatic ring vibrations.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)IntensityNotes
Sulfonyl (-SO₂-) Asymmetric S=O Stretch1300 - 1410StrongPosition is highly sensitive to attached electronegative groups.[3][11]
Symmetric S=O Stretch1120 - 1204StrongGenerally appears at a lower frequency than the asymmetric stretch.[3][11]
Fluorobenzene Aromatic C-H Stretch3030 - 3100Weak to MediumDiagnostic for sp² C-H bonds.[5][8]
Aromatic C=C Stretch1400 - 1600MediumA series of bands confirming the aromatic ring.[5][7]
C-F Stretch1200 - 1300StrongCan be coupled with ring vibrations.[3][4]
C-H Out-of-Plane Bend690 - 770StrongPosition is diagnostic of monosubstitution.[6][10]

Part 4: Experimental Protocol - ATR-FTIR Analysis

Attenuated Total Reflectance (ATR) is a modern sampling technique in FTIR spectroscopy that requires minimal sample preparation, making it ideal for rapid and reproducible analysis of solid and liquid samples.

Objective: To obtain a high-quality infrared spectrum of a compound containing a sulfonyl or fluorobenzene group to identify its characteristic absorption bands.
Methodology
  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines. This minimizes drift during the measurement.

    • Verify that the ATR accessory (typically a diamond or germanium crystal) is clean. Clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal in place, collect a background spectrum. This crucial step measures the absorbance of the ambient environment (e.g., CO₂, water vapor) and the instrument itself. The spectrometer software will automatically subtract this background from the sample spectrum, ensuring that the final spectrum contains only the features of the sample.

  • Sample Application:

    • For Solids: Place a small amount of the powdered sample directly onto the center of the ATR crystal. Use the ATR pressure arm to apply consistent and firm pressure, ensuring intimate contact between the sample and the crystal surface. Inadequate contact is a common source of poor-quality spectra.

    • For Liquids: Place a single drop of the liquid sample onto the center of the ATR crystal. The liquid should be sufficient to cover the crystal surface.

  • Sample Spectrum Acquisition:

    • Collect the sample spectrum. Typically, this involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The software will perform the background subtraction automatically.

  • Data Analysis and Cleaning:

    • After collection, clean the ATR crystal thoroughly with a suitable solvent.

    • Analyze the resulting spectrum. Identify the key absorption bands and compare their positions and relative intensities to the reference data provided in this guide and in spectral libraries. Note the strong S=O stretches for sulfonyl compounds or the combination of C-F and aromatic bands for fluorobenzene.

FTIR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis Start Start Clean_ATR Clean ATR Crystal Start->Clean_ATR Collect_BG Collect Background Spectrum Clean_ATR->Collect_BG Apply_Sample Apply Sample to Crystal Collect_BG->Apply_Sample Collect_Sample Collect Sample Spectrum Apply_Sample->Collect_Sample Process_Data Process Data (Background Subtraction) Collect_Sample->Process_Data Identify_Peaks Identify Key Peaks (e.g., S=O, C-F) Process_Data->Identify_Peaks Compare Compare to Libraries/ Reference Data Identify_Peaks->Compare End End Compare->End

Caption: Standard workflow for sample analysis using ATR-FTIR.

References

  • Moser, A. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs.
  • Fluorobenzene. (2012). Chemistry LibreTexts.
  • Ferguson, E. E., Hudson, R. L., Nielsen, J. R., & Smith, D. C. (1953). Vibrational Spectra of Fluorinated Aromatics. VI. Fluorobenzene. The Journal of Chemical Physics, 21(10), 1727–1732. [Link]

  • Infrared Spectroscopy Absorption Table. (2025). Chemistry LibreTexts. [Link]

  • IR Spectroscopy Tutorial: Aromatics. (n.d.). UCLA Chemistry. [Link]

  • Table of Characteristic IR Absorptions. (n.d.). University of Chemistry and Technology, Prague. [Link]

  • 15.7 Spectroscopy of Aromatic Compounds. (2023). OpenStax. [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts. [Link]

  • NIST. Benzenesulfonyl chloride. NIST Chemistry WebBook. [Link]

  • NIST. Benzene, fluoro-. NIST Chemistry WebBook. [Link]

  • Tan, T. T. Y., et al. (2016). An alternative synthetic process of p-acetaminobenzenesulfonyl chloride through combined chlorosulfonation by HClSO3 and PCl5. ResearchGate. [Link]

  • Gillespie, R. J., & Robinson, E. A. (1961). Characteristic vibrations of the sulphuryl group. Canadian Journal of Chemistry, 39(1), 247-255. [Link]

Sources

Comparative Stability & Reactivity Guide: Cyclopropyl vs. Isopropyl Sulfone Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Stability of Cyclopropyl vs. Isopropyl Sulfone Intermediates Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In medicinal chemistry and organic synthesis, the choice between a cyclopropyl and an isopropyl group is often dictated by a trade-off between metabolic stability and synthetic accessibility. When these moieties are adjacent to a sulfone (


), their behavior diverges significantly from standard alkyl models.

This guide provides an in-depth technical comparison of cyclopropyl sulfones versus isopropyl sulfones , focusing on the stability of their corresponding


-carbanion intermediates. We analyze thermodynamic acidity, configurational integrity, and metabolic resilience to support evidence-based decision-making in lead optimization.
Thermodynamic Stability: Acidity & Carbanion Formation

The formation of the


-sulfonyl carbanion is the critical first step in functionalizing these groups (e.g., via alkylation or Julia-Kocienski olefination). Contrary to intuitive trends based on hybridization, the cyclopropyl ring significantly alters the acidity profile.
Comparative Acidity Data
ParameterIsopropyl Phenyl SulfoneCyclopropyl Phenyl Sulfone

(DMSO)
29.0 > 31.0 (Estimated)
Carbanion Geometry Planar / Rapidly InvertingPyramidal (Rigid)
Resonance Stabilization High (

and phenyl overlap)
Low (Poor orbital overlap)
Hybridization

-like
High

-character (Walsh Orbitals)
Mechanistic Insight: The "Orbital Mismatch"

While cyclopropane C-H bonds possess higher


-character (making the parent hydrocarbon more acidic than propane), the cyclopropyl sulfone is less acidic than the isopropyl sulfone .
  • Isopropyl Sulfone: Upon deprotonation, the carbon rehybridizes to

    
    , allowing the lone pair to align perfectly with the sulfone's antibonding orbitals and delocalize into the adjacent phenyl ring (if present).
    
  • Cyclopropyl Sulfone: The carbanion is forced to maintain a pyramidal geometry due to the immense ring strain (

    
    27.5 kcal/mol) that prevents planarization. This geometric constraint prevents effective overlap between the carbanion lone pair and the sulfone/phenyl 
    
    
    
    -systems. Consequently, the anion is less stabilized by resonance, making the parent proton harder to remove.
Configurational Stability: Stereochemical Integrity

For asymmetric synthesis, the stability of the carbanion's chiral information is paramount. This is the primary differentiator where cyclopropyl sulfones outperform their isopropyl counterparts.

Inversion Barriers
  • Isopropyl

    
    -Carbanions:  Exhibit low inversion barriers (
    
    
    
    ). They racemize rapidly even at
    
    
    .
  • Cyclopropyl

    
    -Carbanions:  Exhibit exceptionally high inversion barriers (
    
    
    
    ). The pyramidal anion is configurationally stable, allowing for stereospecific electrophilic trapping.

CarbanionStability cluster_0 Isopropyl Sulfone Carbanion cluster_1 Cyclopropyl Sulfone Carbanion Iso Planar/sp2 Hybridized Racemization Rapid Racemization (Low Barrier) Iso->Racemization Cyc Pyramidal/sp3-like Retention Stereochemical Retention (High Barrier) Cyc->Retention

Figure 1: Configurational stability comparison. Cyclopropyl anions retain stereochemistry due to high inversion barriers.

Metabolic Stability & Drug Design

In a biological context, the sulfone moiety is often a metabolic end-product, but the alkyl group attached to it remains a site of liability.

  • Isopropyl (Metabolic Liability): The tertiary C-H bond is activated by the adjacent sulfone and is electronically rich, making it a prime target for CYP450-mediated hydroxylation . This often leads to rapid clearance or dealkylation.

  • Cyclopropyl (Metabolic Blocker): The C-H bonds are stronger (BDE

    
    106 kcal/mol vs. 
    
    
    
    96 kcal/mol for tertiary alkyl). Furthermore, the steric bulk and orbital orientation hinder the approach of the heme-iron oxidant. Cyclopropyl sulfones are frequently employed to "harden" metabolic soft spots.
Experimental Protocol: Comparative Reactivity

The following protocol validates the acidity difference and configurational stability using a deuterium exchange competition experiment.

Protocol: Competitive H/D Exchange Assay

Objective: To empirically determine the relative kinetic acidity and carbanion stability.

  • Preparation:

    • Dissolve equimolar amounts (0.5 mmol) of Isopropyl Phenyl Sulfone and Cyclopropyl Phenyl Sulfone in dry THF (5 mL).

    • Add an internal standard (e.g., 1,3,5-trimethoxybenzene) for NMR integration.

  • Deprotonation (Titration):

    • Cool the mixture to

      
       under Argon.
      
    • Add 0.5 equivalents of LDA (Lithium Diisopropylamide). Note: Using a substoichiometric base forces the two substrates to compete for the limited base based on their thermodynamic acidity.

  • Quenching:

    • Stir for 30 minutes at

      
      .
      
    • Quench rapidly with excess

      
        (Deuterated Methanol).
      
  • Analysis:

    • Warm to room temperature and concentrate.

    • Analyze via

      
      -NMR.[1][2]
      
    • Result Interpretation: The isopropyl sulfone will show significantly higher deuterium incorporation (

      
      -proton signal disappearance) compared to the cyclopropyl sulfone, confirming the isopropyl group is more acidic (easier to deprotonate).
      
Synthetic Utility: Julia-Kocienski Olefination

While isopropyl sulfones are standard reagents for generating terminal dimethyl-alkenes, cyclopropyl sulfones offer a unique route to alkylidenecyclopropanes .

  • Reaction Risk: Cyclopropyl sulfone intermediates are prone to ring-opening if radical pathways are triggered (e.g., using Sodium Amalgam).

  • Optimal Conditions: The Julia-Kocienski (One-Pot) modification using heteroaryl sulfones (e.g., Benzothiazole sulfone - BT) is preferred for cyclopropyl derivatives. The concerted mechanism avoids discrete radical intermediates that would otherwise open the strained ring.

JuliaPathway Start Cyclopropyl-BT-Sulfone Intermediate Stable Pyramidal Carbanion Start->Intermediate Deprotonation Base Base (LiHMDS, -78°C) Aldehyde Add Aldehyde (R-CHO) Adduct β-Alkoxy Sulfone Intermediate->Adduct Nucleophilic Attack SideProduct Ring-Opened Products (Avoided via Anionic Pathway) Intermediate->SideProduct If Radical Conditions Used Smiles Smiles Rearrangement Adduct->Smiles Spontaneous Product Alkylidenecyclopropane Smiles->Product Elimination of SO2 & BT-O-

Figure 2: Pathway for Julia-Kocienski Olefination using Cyclopropyl Sulfones. Note the necessity of avoiding radical conditions to prevent ring opening.

References
  • Bordwell, F. G., et al. "Acidities of sulfoximines and related oxosulfonium cations. Cyclopropyl effects and structures of

    
    -sulfonyl-type carbanions." Journal of Organic Chemistry. 
    
  • Tanikaga, R., et al. "Acylations and aldol-type reactions of cyclopropyl

    
    -sulfonyl carbanions."[3] Tetrahedron, 1998.[3] 
    
  • Gais, H. J.

    
    -Sulfonyl Carbanions: Structure, Configurational Stability, and Enantioselective Synthesis." Chemistry – A European Journal, 2015. 
    
  • Talele, T. T. "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry, 2016.

  • Bordwell, F. G. "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research, 1988.

Sources

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Retrosynthesis Analysis

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1-Cyclopropylmethanesulfonyl-4-fluorobenzene
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